Potassium pyrido[2,3-b]pyrazine-8-carboxylate
Description
Properties
IUPAC Name |
potassium;pyrido[2,3-b]pyrazine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2.K/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7;/h1-4H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZLLOXRQIWOMD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)[O-])N=CC=N2.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium pyrido[2,3-b]pyrazine-8-carboxylate typically involves the reaction of pyrido[2,3-b]pyrazine-8-carboxylic acid with a potassium base. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, crystallization, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium pyrido[2,3-b]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including leukemia and breast cancer. A notable study highlighted that specific pyrazine derivatives could induce apoptosis in K562 chronic myeloid leukemia cells by modulating the expression of Bcl-2 family proteins, demonstrating an IC50 value of 25 μM .
Antimicrobial Properties
Pyrido[2,3-b]pyrazine derivatives have been investigated for their antimicrobial activities. These compounds have shown promise as inhibitors of Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis . Additionally, they have demonstrated effectiveness against other pathogens, suggesting their potential role in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes relevant to disease processes. For example, it has been identified as a selective inhibitor of dipeptidyl peptidase IV, which is significant in the treatment of type 2 diabetes mellitus . Furthermore, it has shown inhibitory effects on kinases involved in cancer progression, making it a candidate for targeted cancer therapies .
Non-Linear Optical Properties
Recent studies have explored the non-linear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives. These compounds exhibit high hyperpolarizabilities and low energy gaps, making them suitable for applications in display technologies and photonic devices . The remarkable NLO response indicates their potential utility in advanced optical materials.
Electrochemical Sensing
Potassium pyrido[2,3-b]pyrazine-8-carboxylate has been utilized in electrochemical sensors for DNA detection. The interaction between these compounds and DNA can enhance the sensitivity and specificity of biosensors, which are critical in clinical diagnostics and environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of potassium pyrido[2,3-b]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrido[2,3-b]pyrazine derivatives differ primarily in substituents at positions 6, 7, and 6. Key analogs include:
- 8-Carboxylic acid derivatives : Pyrido[2,3-b]pyrazine-8-carboxylic acid (CID 4739092) shares the carboxylate group but lacks the potassium ion, affecting solubility and ionic interactions .
- Halogenated derivatives : 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) and 6-fluoro-7-aryl analogs exhibit enhanced reactivity in coupling reactions and fungicidal activity .
- Amino/hydrazone derivatives: 8-Benzylamino and 4-(trifluoromethyl)benzaldehyde hydrazone derivatives show antiproliferative activity in melanoma cells (64% growth inhibition at 10⁻⁵ M) .
Urease Inhibition
Pyrido[2,3-b]pyrazine derivatives (4–7) demonstrate urease inhibitory activity, with IC₅₀ values ranging from 4.12 mM (compound 5) to 11.91 mM (compound 7). The potassium carboxylate’s lack of direct data suggests its activity may depend on the carboxylate group’s ability to chelate metal ions in the enzyme active site, similar to thiourea derivatives .
Antiproliferative and Antifungal Activity
8-Substituted derivatives with amino or hydrazone groups exhibit moderate to strong activity against A2058 melanoma cells and fungal pathogens. For example, 6-fluoro-7-aryl-8-amino derivatives show >90% inhibition of Magnaporthe grisea (rice blast) .
Cholinesterase Inhibition
3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine (6n) acts as a dual AChE/BChE inhibitor (IC₅₀: 0.466 µM/1.89 µM).
Photophysical and Electronic Properties
Pyrido[2,3-b]pyrazine-based dyes with donor-acceptor (D-A) architectures exhibit tunable optoelectronic properties. For example:
- Dye 2 : Dihedral angle (D-A) = 30°–80°, HOMO-LUMO gap = 3.1 eV, ΔE(ST) = 0.01 eV .
- Potassium carboxylate : The ionic carboxylate group may enhance solubility and reduce aggregation in optoelectronic devices, though its HOMO-LUMO distribution remains unstudied.
Table 2: Electronic Properties of Selected Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE(ST) (eV) | Application | |
|---|---|---|---|---|---|
| Dye 2 (pyrido[2,3-b]pyrazine) | -5.2 | -2.1 | 0.01 | OLEDs/TADF materials | |
| 3-Nitrophenyl derivative | -5.5 | -2.8 | 0.23 | Cholinesterase inhibition |
Biological Activity
Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused pyridine-pyrazine ring structure with a carboxylate group that enhances its solubility and biological activity. The chemical formula is . Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown its ability to reduce inflammation markers in various cell lines.
- Anticancer Properties : It has been reported to inhibit the proliferation of cancer cell lines through modulation of specific cellular pathways.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves binding to specific enzymes and receptors, thereby modulating their activity. It interacts with cellular pathways related to apoptosis and cell cycle regulation. For instance, it has been shown to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax in neuroprotective studies .
Case Studies
- Neuroprotection : In vitro studies demonstrated that this compound could protect PC12 cells from H₂O₂-induced neurotoxicity. The compound significantly reduced cell death by modulating mitochondrial pathways .
- Anticancer Activity : A study highlighted its efficacy against various cancer cell lines, including BEL-7402 and A549, with IC50 values indicating strong inhibitory effects on cell proliferation . The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.
- Inflammation Reduction : Research showed that the compound could significantly inhibit nitric oxide production in RAW264.7 macrophages induced by lipopolysaccharide (LPS), demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyridazine | Heterocyclic with two adjacent N atoms | Less biological activity compared to pyrido compounds |
| Pyridazinone | Carbonyl group addition | Different reactivity; less solubility |
| Pyrido[2,3-b]pyrazin derivatives | Various substitutions | Tailored activities based on substituent variations |
Q & A
Q. What are the common synthetic routes for pyrido[2,3-b]pyrazine derivatives, and how are reaction conditions optimized?
Pyrido[2,3-b]pyrazine derivatives are typically synthesized via multicomponent reactions involving condensation of aldehydes, amines, and ketones under reflux in ethanol. For example, compounds 4–7 were synthesized with yields of 82–89% by recrystallization using ethyl acetate and vacuum drying . Optimization includes adjusting temperature, solvent polarity, and stoichiometry to enhance purity and yield.
Q. How is the crystal structure of pyrido[2,3-b]pyrazine derivatives characterized?
X-ray crystallography is the gold standard for structural elucidation. For instance, methyl pyrido[2,3-b]pyrazine-3-carboxylate was analyzed in a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 9.5135 Å, b = 26.9042 Å, and β = 107.686°. Data collection via CCD area-detector diffractometers and refinement using least-squares matrix methods ensure atomic-level accuracy .
Q. What spectroscopic techniques are used to confirm the electronic properties of these compounds?
UV-Vis spectroscopy and cyclic voltammetry (CV) are employed to study charge transfer and redox behavior. For example, CV detected DNA interaction via shifts in oxidation peaks, while UV-Vis revealed absorption bands correlated with HOMO-LUMO gaps .
Advanced Research Questions
Q. How do substituents influence the biological activity of pyrido[2,3-b]pyrazine derivatives?
Substituents like methoxy or halogens modulate enzyme inhibition. In antiurease assays, compound 5 (IC₅₀ = 4.12 ± 1.18 mM) outperformed others due to electron-donating groups enhancing binding affinity. Activity trends are quantified using dose-response curves and molecular docking to map interactions with active sites .
Q. What computational methods predict charge transfer efficiency in pyrido[2,3-b]pyrazine-based optoelectronic materials?
Density functional theory (DFT) calculates HOMO-LUMO gaps and orbital distributions. For example, a methoxy group at the para position reduced the band gap (2.1 eV in compound 7 ), facilitating charge transfer in thermally activated delayed fluorescence (TADF) emitters. Time-resolved spectroscopy validates theoretical predictions .
Q. How are pyrido[2,3-b]pyrazine derivatives designed for anticancer applications?
Rational design involves introducing pharmacophores like triazolopyrazine or morpholine groups. Compound 10 showed anti-breast cancer activity via apoptosis induction, validated by cytotoxicity assays (IC₅₀ < 10 µM) and molecular dynamics simulations to assess BRAF kinase binding .
Q. What experimental strategies resolve contradictions in electrochemical DNA sensing data?
Discrepancies in CV signals (e.g., peak broadening) are addressed by controlling scan rates (50–200 mV/s) and electrolyte pH. Redox mechanisms are confirmed via controlled potential electrolysis and comparing theoretical vs. experimental electron transfer numbers .
Q. How are photophysical properties of TADF emitters analyzed?
Time-correlated single-photon counting (TCSPC) measures delayed fluorescence lifetimes, while transient absorption spectroscopy tracks triplet-to-singlet upconversion. For donor-acceptor dyads, a 9% external quantum efficiency (EQE) in OLEDs was achieved by optimizing dihydrophenazasiline-pyrido[2,3-b]pyrazine torsion angles .
Methodological Notes
- Data Analysis : Use nonlinear regression for IC₅₀ determination (e.g., GraphPad Prism) and Gaussian software for DFT .
- Contradiction Management : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4 for enzyme studies) and cross-validate with orthogonal techniques (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
